2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine
Description
Properties
Molecular Formula |
C12H7BrClN3 |
|---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(3-bromophenyl)-8-chloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-1-2-8(6-9)10-7-17-5-4-15-11(14)12(17)16-10/h1-7H |
InChI Key |
JOEXXBHAZGMJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CN=C(C3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-A]pyrazine scaffold . For example, one common synthetic route involves the condensation of 3-bromobenzaldehyde with 2-chloro-3-nitropyrazine under acidic conditions, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and photocatalysis strategies can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or chlorine atoms.
Oxidation Reactions: These reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that imidazo[1,2-A]pyrazines exhibit significant anticancer properties. For example, derivatives of this compound have been studied for their ability to inhibit specific kinases associated with cancer progression, such as BCR-ABL kinase involved in chronic myelogenous leukemia (CML) treatment. Compounds like Ponatinib, which contains an imidazo scaffold, have shown efficacy against resistant cancer forms by targeting mutated kinases .
Antimicrobial Properties
Imidazo[1,2-A]pyrazines have also demonstrated antimicrobial activity. The structure of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine allows for interactions with bacterial enzymes or receptors, potentially leading to the development of new antibiotics. Studies have reported its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Neurological Applications
The compound's potential as an AMPA receptor modulator opens avenues for treating neurological disorders. Research has indicated that modifications to the imidazo[1,2-A]pyrazine structure can enhance its binding affinity to these receptors, which are critical in synaptic transmission and plasticity. This modulation could be beneficial in conditions like epilepsy and neurodegenerative diseases .
Material Science Applications
Organic Electronics
The unique electronic properties of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that incorporating this compound into polymer matrices can improve charge transport properties and device performance .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating functionalized polymers with specific properties. Its reactivity allows for the introduction of various functional groups that can tailor the physical and chemical properties of the resulting materials. This versatility is advantageous in developing coatings, adhesives, and other polymer-based products .
Synthetic Applications
Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. It can facilitate C-H activation processes and serve as a precursor for synthesizing more complex molecular architectures. The synthetic pathways involving 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine often lead to high-yield reactions that are valuable in pharmaceutical chemistry .
Case Studies
Case Study 1: Inhibition of BCR-ABL Kinase
A study investigated the inhibitory effects of imidazo[1,2-A]pyrazine derivatives on BCR-ABL kinase activity. The results indicated that specific modifications to the structure significantly enhanced potency against resistant strains of CML cells. This finding supports the potential use of these compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, demonstrating lower minimum inhibitory concentrations compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Position 2: Aryl groups (e.g., phenyl, bromophenyl) improve binding to hydrophobic pockets in kinases and viral proteins.
- Position 8 : Chlorine allows Suzuki couplings or nucleophilic substitutions, whereas morpholine/piperazine groups enhance solubility and receptor selectivity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorine at position 8 slows oxidative metabolism, whereas morpholine/piperazine groups are susceptible to CYP450-mediated degradation .
Rotameric Conformations and Binding Modes
- Bulkier substituents (e.g., 3-bromophenyl) restrict rotational freedom, stabilizing bioactive conformations. For example, molecular docking studies show that bromophenyl groups occupy hydrophobic subpockets in CDK9’s ATP-binding site .
- In contrast, smaller substituents (e.g., hydrogen at position 2) allow greater conformational flexibility, reducing target specificity .
Biological Activity
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₆H₃BrClN₃, with a molecular weight of 232.47 g/mol. Its structure includes an imidazo[1,2-a]pyrazine core substituted with a bromophenyl group and a chlorine atom, which influences its chemical reactivity and biological interactions.
Research indicates that imidazo[1,2-a]pyrazine derivatives, including 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine, exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is significant for neuroprotection and anti-inflammatory effects.
- Antitumor Activity : Similar compounds have demonstrated potential as antitumor agents by inducing apoptosis in cancer cells. This is often mediated through pathways involving the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
- Receptor Modulation : Some studies have identified imidazo[1,2-a]pyrazines as selective modulators of AMPA receptors (AMPARs), which are crucial in neurotransmission and have implications in seizure disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine and its analogs:
Antitumor Efficacy
In a study investigating the effects of pyrazine derivatives on chronic myeloid leukemia (CML) K562 cells, it was found that certain compounds induced apoptosis by targeting the expression levels of Bax/Bcl-2 and Survivin. The compound 2-mOPP demonstrated significant cytotoxicity with an IC50 value of 25 μM after 72 hours of treatment. This suggests that similar imidazo[1,2-a]pyrazine derivatives may also induce apoptosis through comparable mechanisms .
Neuroprotective Effects
Another study highlighted the potential neuroprotective effects of imidazo[1,2-a]pyrazines through their action on AMPARs. Compounds were screened for their ability to block glutamate-induced calcium flux in HEK-293 cells expressing AMPAR subunits. This screening identified several leads with promising pharmacological profiles for treating neurological disorders characterized by excitotoxicity .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution or multicomponent cyclization. For example, 8-chloroimidazo[1,2-a]pyrazine (a key intermediate) is often generated by cyclizing amide precursors with POCl₃ . Subsequent coupling with aryl halides (e.g., 3-bromophenyl derivatives) under Buchwald-Hartwig or Ullmann conditions achieves substitution at the 2-position. Optimize yields by controlling temperature (e.g., 110°C for 24 h in ammonia-mediated reactions) and using catalysts like Pd(PPh₃)₄ . Purification via column chromatography or recrystallization is critical, as intermediates may degrade on silica gel .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and coupling constants (e.g., J = 8.4–9.2 Hz for adjacent protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 396.1 [M + H]⁺) and isotopic patterns for bromine/chlorine .
- HPLC : Monitor purity (>99%) with retention times (e.g., 3.431 min) under reverse-phase conditions .
Impurities from borane reduction or solvent residues require careful analysis, as crude yields may exceed theoretical values .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Receptor binding assays : Test affinity for adenosine (A3AR) or adrenergic receptors (α1/α2) using radioligands like [³H]clonidine .
- Enzyme inhibition : Screen for phosphodiesterase (PDE) or telomerase activity at 1–10 µM concentrations .
- Anti-inflammatory models : Use LPS-induced sepsis in vitro (e.g., cytokine suppression in macrophages) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
- Bromine at 3-phenyl position : Enhances lipophilicity and receptor binding via halogen bonding (e.g., A3AR Ki = 25 nM with bromine vs. 100 nM for chloro analogs) .
- Chlorine at 8-position : Stabilizes the imidazo-pyrazine core, improving metabolic stability in hepatic microsomes .
- Methyl/phenyl groups : Increase α2-adrenergic selectivity (70-fold vs. α1) but reduce aqueous solubility . SAR studies should prioritize substituent electronics (Hammett σ values) and steric effects .
Q. What strategies resolve contradictions in biological data across studies (e.g., anti-inflammatory vs. telomerase inhibition)?
- Dose-dependent effects : At low concentrations (≤1 µM), anti-inflammatory activity dominates (NF-κB suppression), while telomerase inhibition requires higher doses (≥10 µM) .
- Cell-type specificity : Telomerase effects are pronounced in cancer lines (e.g., HeLa), whereas immune cells (e.g., RAW264.7) show cytokine modulation .
- Metabolite interference : Thiocyanate metabolites (from cyanomethyl substituents) may confound results; use stable isotopes (¹³C/¹⁴C labeling) to track parent compound fate .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular docking : Refine A3AR or PDE binding models using crystal structures (PDB: 5D5A). The 3-bromophenyl group occupies a hydrophobic pocket, while the imidazo-pyrazine core forms π-π interactions with Phe168 .
- ADMET prediction : Use QikProp to optimize logP (2–4) and PSA (<90 Ų) for blood-brain barrier penetration in CNS targets .
- Free-energy perturbation (FEP) : Compare binding energies of halogen-substituted analogs to prioritize synthesis .
Methodological Considerations
Q. How to address instability during storage or handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
